

enterobactin copper toxicity bimodal effect

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Compound Focus: Enterobactin

CAS No.: 28384-96-5

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FAQ: Enterobactin & Copper Toxicity

Question	Answer & Key Findings	Critical Experimental Parameters
What is the bimodal effect of enterobactin?	Enterobactin exhibits a concentration-dependent dual role . At low concentrations , it protects <i>E. coli</i> from copper stress. At high concentrations , it exacerbates copper toxicity [1] [2].	- Precise control of enterobactin concentration.
• Accurate measurement of copper levels in media.	What is the protective mechanism? Low concentrations of enterobactin reduce intracellular reactive oxygen species (ROS) . This protection requires the siderophore to be internalized into the cytoplasm and hydrolyzed by the Fes esterase [2].	- Use of ROS-sensitive dyes (e.g., DCFH-DA).
• Use of mutant strains (e.g., Δ fes).	What is the toxic mechanism? High concentrations of enterobactin reduce Cu^{2+} to Cu^{+} via its catechol groups. Cu^{+} is more toxic to cells and can lead to increased oxidative damage and cell death [1] [2].	- Use of Cu^{+} -specific chelators like BCS (Bathocuproine disulfonate).
• Monitor cell viability (e.g., CFU counts).	How does copper affect enterobactin expression? Copper stress induces the expression of enterobactin and can counteract the downregulating effect of iron on its synthesis, even in iron-replete conditions [2].	- Use of transcriptional fusions (e.g., $\text{entE}::\text{lacZY}$).
• Perform β -galactosidase assays under copper stress.	Is this effect relevant in pathogens? Yes. A genome-wide screen confirmed that an intact enterobactin biosynthesis and uptake system is critical for survival of uropathogenic <i>E. coli</i> (UPEC) under copper intoxication [3].	- Use of UPEC strains (e.g., CFT073).

- Compare with lab strains (e.g., BW25113). |

Troubleshooting Common Experimental Issues

Problem	Potential Cause	Suggested Solution
Inconsistent bimodal effects in results.	Uncontrolled or unknown enterobactin concentration in the media.	Use defined mutant strains (e.g., (Δ entB)) that cannot produce enterobactin and supplement with purified enterobactin at precise concentrations [2].
No protective effect is observed.	The enterobactin may not be entering the cell or being hydrolyzed.	Verify the functionality of the Fes esterase and the Fep complex for uptake by using corresponding mutant strains (Δ fes, Δ fepG) [2].
High background copper toxicity.	Media or water may contain trace copper contaminants.	Use metal-free tubes and ultrapure water. Chealate trace metals in the media or use a defined minimal medium. Confirm copper levels with ICP-MS [3].
Cannot replicate gene expression findings.	Differences in growth phase or copper stress timing.	Ensure copper is added at a consistent growth phase (e.g., mid-logarithmic). Use a standardized concentration (e.g., 0.5 mM CuSO ₄ for qPCR) and exposure time [3].

Detailed Experimental Protocols

Protocol 1: Confirming the Bimodal Effect on Cell Viability

This protocol is adapted from methods used to establish the core phenomenon [2].

- **Bacterial Strains:** Use wild-type *E. coli* (e.g., BW25113) and an **enterobactin**-deficient mutant (e.g., JW0586-1, (Δ entE)).
- **Growth Conditions:** Culture cells in M9 minimal medium at 37°C with aeration.
- **Experimental Setup:**
 - Add varying concentrations of purified **enterobactin** (e.g., 0 μ M, 1 μ M, 10 μ M, 50 μ M) to the medium.

- Challenge cultures with a sub-lethal concentration of CuSO_4 (e.g., 1-3 mM).
- **Viability Assessment:** After 24 hours of exposure, enumerate viable cells by performing serial dilutions and plating for colony-forming unit (CFU) counts.
- **Expected Outcome:** The **enterobactin**-deficient mutant should show high sensitivity. In the wild-type, low **enterobactin** concentrations should improve survival relative to the no-**enterobactin** control, while high concentrations should decrease survival.

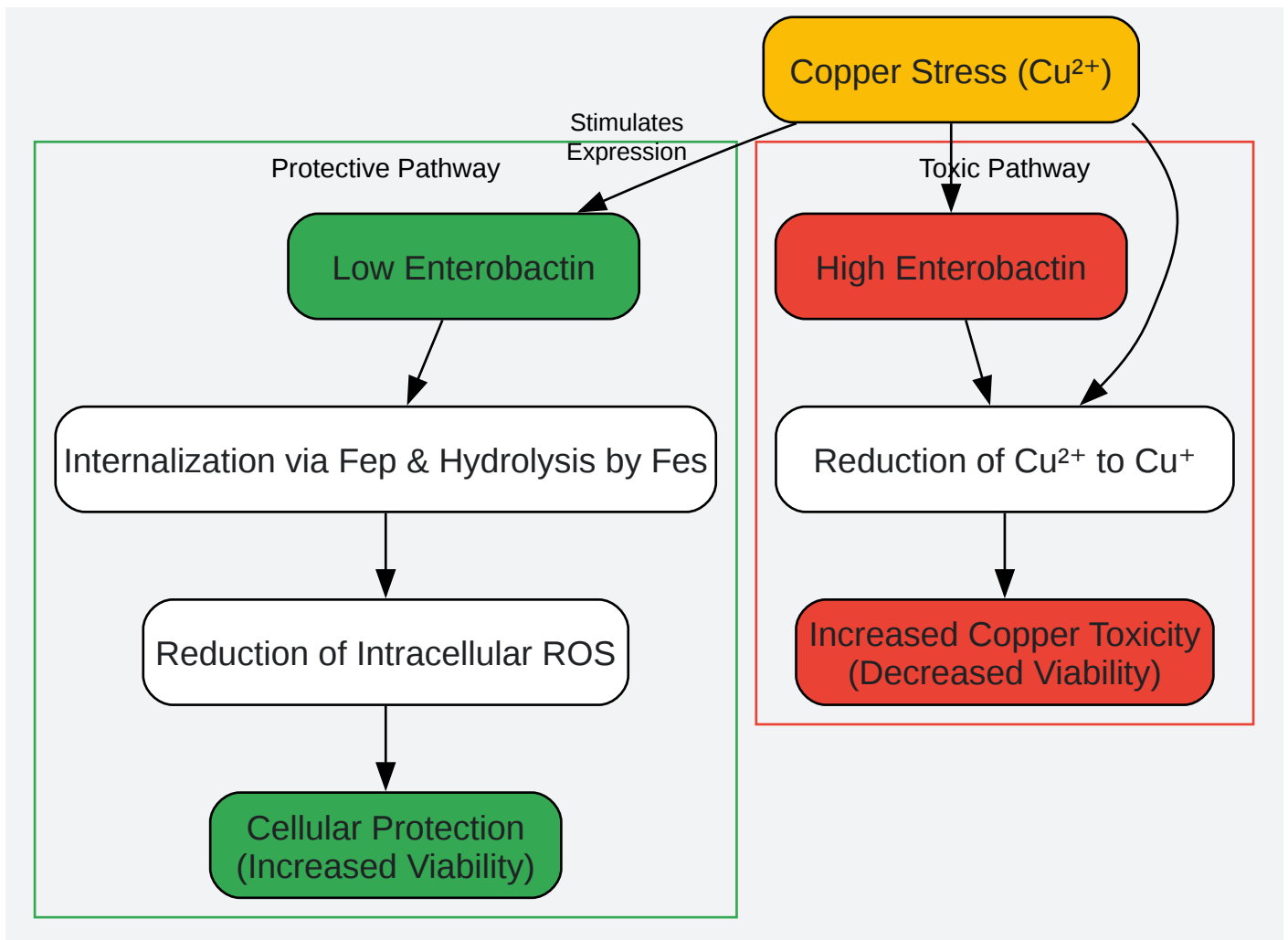
Protocol 2: Measuring Copper-Induced ROS with a Fluorescent Probe

This protocol allows you to quantify the protective effect of **enterobactin** at the molecular level [2].

- **Cell Treatment:** Grow and treat cells as described in Protocol 1.
- **Staining:** Load the cells with a ROS-sensitive fluorescent dye like **2',7'-Dichlorodihydrofluorescein diacetate (H_2DCFDA)**.
- **Measurement:** After incubation, measure the fluorescence intensity (Ex/Em ~485/535 nm) using a microplate reader or flow cytometer.
- **Expected Outcome:** Cells treated with low-concentration **enterobactin** and copper should show lower fluorescence (less ROS) compared to cells with copper alone. High **enterobactin** concentrations may show similar or higher ROS levels.

Mechanism and Workflow Diagrams

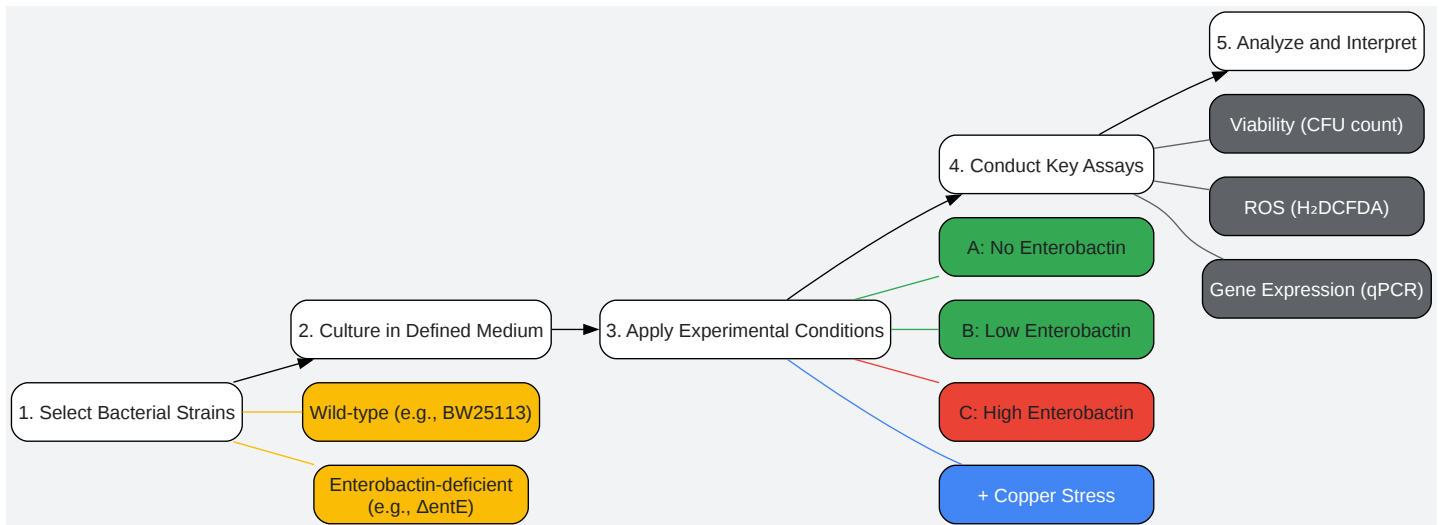
The following diagram illustrates the core mechanistic pathways of **enterobactin**'s bimodal effect, based on the described research [1] [2].



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*Diagram: The Dual Pathways of **Enterobactin** under Copper Stress. This illustrates how **enterobactin's** concentration dictates its protective or toxic role.*

The workflow below outlines the key steps for investigating this bimodal effect in a laboratory setting.



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Diagram: Experimental Workflow for Investigating Bimodal Effect. This provides a logical sequence for designing experiments, from strain selection to data analysis.

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References

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2. Enterobactin concentration dependency in copper tolerance ... [pmc.ncbi.nlm.nih.gov]

3. A genome-wide screen reveals the involvement of ... [pmc.ncbi.nlm.nih.gov]

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